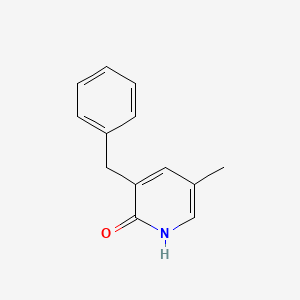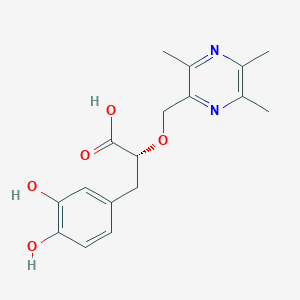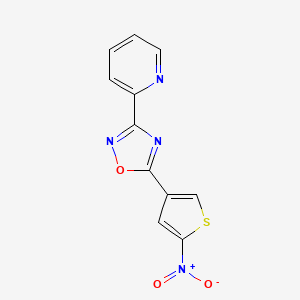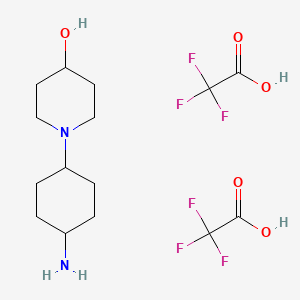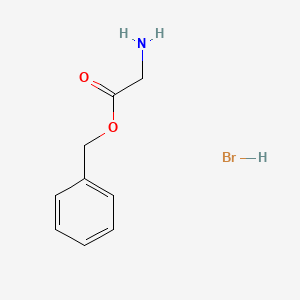
Benzyl glycinate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl glycinate hydrobromide is a chemical compound derived from glycine, an amino acid, and benzyl alcohol. It is commonly used in organic synthesis and pharmaceutical chemistry as an intermediate for the preparation of various compounds. The hydrobromide salt form enhances its solubility and stability, making it easier to handle and use in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl glycinate hydrobromide can be synthesized through the esterification of glycine with benzyl alcohol, followed by the formation of the hydrobromide salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The resulting benzyl glycinate is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl glycinate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl glyoxylate.
Reduction: Reduction reactions can convert it into benzyl glycine.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Benzyl glyoxylate
Reduction: Benzyl glycine
Substitution: Various substituted benzyl glycinates, depending on the nucleophile used.
Scientific Research Applications
Benzyl glycinate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in studies involving amino acid metabolism and enzyme kinetics.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including drugs targeting neurological disorders.
Industry: this compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl glycinate hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The hydrobromide salt form enhances its solubility and bioavailability, facilitating its uptake and utilization in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl glycinate hydrochloride
- Benzyl glycine
- Glycine benzyl ester
Uniqueness
Benzyl glycinate hydrobromide is unique due to its enhanced solubility and stability compared to other similar compounds. The hydrobromide salt form allows for easier handling and use in various applications, making it a preferred choice in both research and industrial settings.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
benzyl 2-aminoacetate;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H |
InChI Key |
SXQGIYFFSNHFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


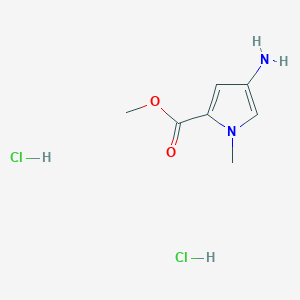
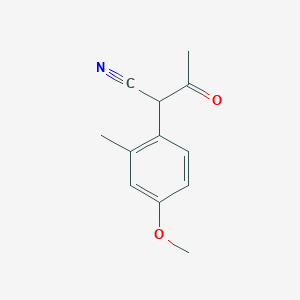
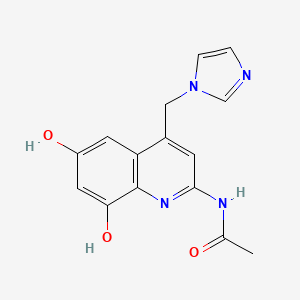
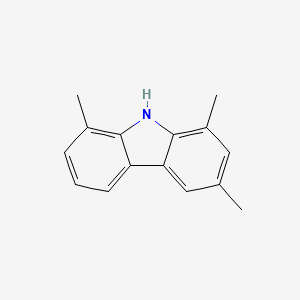
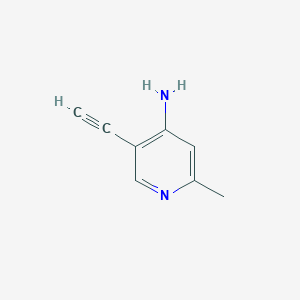
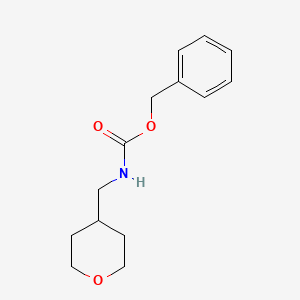
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
